![molecular formula C12H11N3OS B5004435 2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide](/img/structure/B5004435.png)
2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide
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Overview
Description
2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide, also known as MPTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTPC belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation. This compound has also been found to increase the levels of antioxidant enzymes, which can help protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide in lab experiments is its relatively low toxicity. This compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide. One area of research could focus on improving the solubility of this compound in water, which could make it easier to administer in certain experimental settings. Another area of research could focus on the development of this compound analogs, which could have improved pharmacological properties. Additionally, further research could investigate the potential of this compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, this compound is a promising compound that has potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. The synthesis method of this compound is relatively simple, and its low toxicity makes it a promising candidate for further research. However, further research is needed to fully understand its mechanism of action and to investigate its potential in combination with other drugs.
Synthesis Methods
The synthesis of 2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide involves the reaction of 2-chloro-N-phenyl-5-pyrimidinecarboxamide with methanethiol in the presence of a base. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(methylthio)-N-phenyl-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation.
properties
IUPAC Name |
2-methylsulfanyl-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-17-12-13-7-9(8-14-12)11(16)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHCZHGJIJBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199878 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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